molecular formula C21H24N2O2 B2490486 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one CAS No. 478963-62-1

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one

Cat. No.: B2490486
CAS No.: 478963-62-1
M. Wt: 336.435
InChI Key: FGKAKPPMUXXDDV-UHFFFAOYSA-N
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Description

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one is a complex organic compound with a unique structure that includes isopropyl, phenyl, and methoxy groups attached to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the quinazolinone core, followed by the introduction of the isopropyl, phenyl, and methoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents, such as:

  • 4-isopropylanisole
  • 1-isopropyl-4-methylquinazolin-2(1H)-one
  • 6-methoxyquinazolin-2(1H)-one

Uniqueness

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one is unique due to its specific combination of isopropyl, phenyl, and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13(2)15-6-8-16(9-7-15)20-18-12-17(25-5)10-11-19(18)23(14(3)4)21(24)22-20/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKAKPPMUXXDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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